2-Methoxybenzenethiol

Description

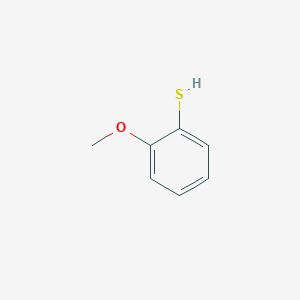

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJETUEDFKYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064595 | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid; Pungent, onion aroma | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

99.00 °C. @ 8.00 mm Hg | |

| Record name | 2-Methoxybenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.137-1.149 | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7217-59-6 | |

| Record name | 2-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90HAL41673 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxybenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: High-Purity Synthesis of 2-Methoxybenzenethiol via the Leuckart Xanthate Method

Executive Summary

2-Methoxybenzenethiol (CAS: 7217-59-6), also known as o-methoxythiophenol, is a critical sulfur-containing scaffold used in the synthesis of benzothiazoles, aryl-sulfurated pharmacophores, and ligands for GPCR drug discovery.[1][2][3]

This technical guide details the Leuckart Thiophenol Synthesis , widely regarded as the "Gold Standard" for laboratory-scale preparation of aryl thiols from anilines. Unlike direct sulfuration methods (e.g., reaction with

Target Audience: Synthetic Chemists, Process Development Scientists. Estimated Yield: 65–75% (Optimized). Critical Hazard: Extreme stench and potential diazonium instability.

Part 1: Strategic Route Analysis

Why the Leuckart Xanthate Method?

While modern palladium-catalyzed C-S coupling (Buchwald-Hartwig type) exists, it requires expensive catalysts and aryl halide precursors. For o-anisidine (an inexpensive aniline), the diazonium-based Leuckart sequence remains the most cost-effective and robust route.

| Parameter | Leuckart Method (Xanthate) | Sandmeyer (Disulfide/Na2S) | Pd-Catalyzed Cross-Coupling |

| Precursor | o-Anisidine ($) | o-Anisidine ($) | o-Haloanisole ( |

| Purity Profile | High (Intermediate purification possible) | Low (Disulfide/Polysulfide mix) | High |

| Scalability | High (with heat control) | Moderate | High |

| Atom Economy | Moderate | High | Low (Ligand/Catalyst load) |

Mechanistic Pathway

The transformation proceeds via three distinct chemical phases:[4][5]

-

Diazotization: Conversion of the amine to the diazonium salt.

-

Xanthylation: Nucleophilic attack by ethyl xanthate to form the aryl xanthate ester.

-

Hydrolysis: Base-promoted cleavage of the xanthate to yield the free thiol.

Figure 1: The Leuckart reaction pathway from o-anisidine to this compound.

Part 2: Detailed Experimental Protocol

Phase 1: Diazotization

Objective: Generate the electrophilic diazonium species without thermal decomposition to the phenol.

Reagents:

-

o-Anisidine (1.0 eq)[1]

-

Hydrochloric acid (conc. 37%, 2.5 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Water (solvent)

Protocol:

-

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 12.3 g (0.1 mol) of o-anisidine in 30 mL of water and 25 mL of concentrated HCl.

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

-

Nitrite Addition: Dissolve 7.6 g of

in 20 mL of water. Add this solution dropwise to the amine mixture with vigorous stirring.-

Critical Control: Do not allow the temperature to rise above 5°C.

-

Endpoint: The solution should be clear to slightly yellow. Test with starch-iodide paper (instant blue/black confirms excess

).

-

Phase 2: Xanthate Coupling (The Leuckart Step)

Objective: Substitution of the diazo group with the sulfur nucleophile.

Reagents:

Protocol:

-

Preparation: In a separate 1 L flask, dissolve 20 g of potassium ethyl xanthate in 100 mL of water. Warm this solution to 60–65°C .

-

Addition: Slowly add the cold diazonium solution (from Phase 1) to the warm xanthate solution over 45–60 minutes.

-

Safety Note: Nitrogen gas (

) will evolve vigorously. Ensure the system is vented to a scrubber. -

Observation: A heavy, oily red/brown layer (the aryl xanthate) will separate.

-

-

Completion: Stir for an additional 30 minutes at 65°C. Cool to room temperature.

-

Isolation (Optional but Recommended): Extract the oily xanthate intermediate with diethyl ether. Wash with 10% NaOH (to remove any phenolic byproducts) and water. Evaporate the solvent to obtain the crude S-(2-methoxyphenyl) ethyl xanthate.

Phase 3: Hydrolysis and Isolation

Objective: Cleave the xanthate ester to release the thiol.

Reagents:

-

Potassium Hydroxide (KOH) pellets

-

Ethanol (95%)

Protocol:

-

Hydrolysis: Dissolve the crude xanthate in 100 mL of 95% ethanol. Add 20 g of KOH pellets.

-

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Reaction Check: The solution will darken.[6]

-

-

Solvent Removal: Distill off the majority of the ethanol. The residue contains the potassium salt of the thiol (

). -

Acidification (High Stench Risk): Dissolve the residue in 100 mL water. Place in an ice bath. Carefully acidify with dilute sulfuric acid or HCl until pH < 2.

-

Warning: This step releases the free thiol. Perform exclusively in a high-efficiency fume hood.

-

-

Extraction: Extract the liberated oil with dichloromethane (

mL). -

Purification: Dry the organics over

, filter, and concentrate. Purify via vacuum distillation (bp ~105°C at 10 mmHg) to obtain a clear, colorless to pale yellow liquid.

Part 3: Process Safety & Risk Management

Handling thiols and diazonium salts requires a strict "Defense in Depth" strategy.

Figure 2: Safety logic flow for critical process control points.

The "Stench" Protocol

This compound has a penetrating, garlic-like, nauseating odor that adheres to skin and clothing.

-

Oxidative Destruction: All glassware and spills must be treated with a 10% Sodium Hypochlorite (Bleach) solution immediately. This oxidizes the thiol to the odorless sulfonic acid.

-

Vapor Containment: Keep all waste containers sealed. Use a bleach trap on the vacuum pump exhaust during distillation.

Part 4: Characterization & Data[7]

Physical Properties:

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: 219–222°C (atm); ~105°C (10 mmHg).

-

Density: 1.15 g/mL.

Spectroscopic Data (Typical):

| Technique | Signal | Assignment |

| 1H NMR ( | ||

| Aromatic protons | ||

| IR (Neat) | 2550–2600 | S-H stretch (Weak but diagnostic) |

| MS (EI) | m/z 140 | Molecular ion, Loss of methyl |

Troubleshooting Guide:

-

Low Yield: Usually due to diazonium decomposition (temp > 5°C) or incomplete hydrolysis. Ensure the reflux time is sufficient.

-

Tar Formation: Occurs if the diazonium salt is dried (NEVER dry diazonium salts) or if the reaction mixture is heated too rapidly.

-

Disulfide Contamination: If the product solidifies or shows no SH peak in IR, it has oxidized to the disulfide. Remedy: Reduce with Zinc/HCl or

to regenerate the thiol.

References

-

Tarbell, D. S.; Fukushima, D. K. (1947).[7] m-Thiocresol.[7] Organic Syntheses, 27, 81. (Standard reference for Leuckart Thiophenol Synthesis).

-

TCI Chemicals. (n.d.). Safety Data Sheet: this compound.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12765, this compound.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. This compound(7217-59-6) 1H NMR [m.chemicalbook.com]

- 2. 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ymdb.ca [ymdb.ca]

- 7. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties & Applications of 2-Methoxybenzenethiol

[1]

Executive Summary

2-Methoxybenzenethiol (CAS: 7217-59-6), also known as o-thioguaiacol or 2-mercaptoanisole, is a high-value organosulfur intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and flavorants.[1][2][3][4] Distinguished by the ortho-positioning of a methoxy (-OCH₃) group relative to the thiol (-SH) moiety, this compound exhibits unique electronic and steric properties that differentiate it from its meta and para isomers.[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, synthetic pathways, and utility as a pharmacophore in drug discovery. It is designed to serve as a reference for optimizing experimental workflows involving thiolation and metal-ligand coordination.[1]

Molecular Identity & Structural Analysis

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group and the nucleophilic thiol group.[1]

-

Common Synonyms: o-Thioguaiacol, 2-Mercaptoanisole, 2-Methoxythiophenol[1]

-

Molecular Formula: C₇H₈OS[6]

-

SMILES: COc1ccccc1S

Electronic & Steric Effects (The Ortho Effect)

Unlike simple thiophenols, the 2-methoxy variant possesses an intramolecular interaction zone.[1]

-

Electronic Activation: The methoxy group acts as a strong

-donor (resonance effect), increasing electron density on the aromatic ring.[1] This makes the sulfur atom more nucleophilic compared to unsubstituted benzenethiol.[1] -

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond exists between the thiol proton and the methoxy oxygen (

).[1] This interaction stabilizes the neutral molecule but can slightly retard deprotonation kinetics compared to para-isomers.[1] -

Chelation Potential: In medicinal chemistry, the S,O-bidentate motif allows for the formation of stable 5-membered chelate rings with transition metals (e.g., Zn²⁺, Cu²⁺), a critical feature for metalloenzyme inhibitors.

Physicochemical Profile

The following data represents a consensus of experimental and predicted values suitable for process design.

| Property | Value / Range | Conditions | Significance |

| Molecular Weight | 140.20 g/mol | - | Stoichiometric calculations |

| Physical State | Liquid | 25 °C | Handling & dosing |

| Appearance | Colorless to pale yellow | - | Purity indicator (darkens on oxidation) |

| Boiling Point | 225 – 228 °C | 760 mmHg | High thermal stability |

| Boiling Point (Reduced) | 99 °C | 8 mmHg | Distillation purification parameter |

| Density | 1.14 – 1.15 g/mL | 25 °C | Volumetric dosing |

| Refractive Index ( | 1.591 | 20 °C | Purity verification |

| pKa (Thiol) | ~6.62 (Predicted) | Aqueous | Acidity comparable to thiophenol (6.[1][2][3][4][7]6) |

| LogP | 2.23 – 2.30 | - | Lipophilicity; membrane permeability |

| Solubility | Insoluble | Water | Requires organic co-solvents |

| Solubility | Soluble | EtOH, DMSO, CH₂Cl₂ | Standard reaction media |

| Odor Threshold | Very Low (< 1 ppm) | - | Stench: Requires fume hood/scrubber |

Synthesis & Production Protocols

While industrial routes often employ the reduction of sulfonyl chlorides or high-temperature reaction of sodium phenoxide with sulfur, the Leuckart Thiophenol Synthesis (via Xanthate) is the preferred laboratory-scale method due to its high specificity and safety profile compared to direct sulfuration.[1]

Experimental Protocol: Xanthate Method (From o-Anisidine)

Objective: Convert 2-methoxyaniline (o-anisidine) to this compound.

Reagents:

-

Sodium Nitrite (1.1 eq)[1]

-

Hydrochloric Acid (conc.)[1]

-

Potassium Ethyl Xanthate (1.2 eq)[1]

-

Potassium Hydroxide (pellets)[1]

Workflow:

-

Diazotization:

-

Xanthate Formation:

-

Add the cold diazonium salt solution slowly to a solution of Potassium Ethyl Xanthate (65 °C) with vigorous stirring.

-

Observation: Evolution of N₂ gas and formation of the heavy oily xanthate ester.

-

-

Hydrolysis:

-

Isolation:

-

Purification:

-

Distill under reduced pressure (99 °C @ 8 mmHg) to obtain the pure thiol.

-

Visualization: Synthesis Pathway

Figure 1: The Leuckart synthesis pathway for converting o-anisidine to this compound via a xanthate intermediate.[1]

Applications in Drug Discovery & Medicinal Chemistry

This compound is not merely a building block; it is a functional pharmacophore used to modulate lipophilicity and metal binding.[1]

A. Metalloenzyme Inhibition (Zinc Binding)

The this compound motif acts as a bidentate ligand .[1] In Matrix Metalloproteinase (MMP) inhibitors, the thiol sulfur binds the catalytic Zinc (Zn²⁺) ion, while the ortho-methoxy oxygen provides a secondary coordination point or influences the orientation of the inhibitor within the active site via steric bulk.[1]

B. Heterocycle Formation

It is a key precursor for Benzothiazoles and Benzimidazoles .[1]

-

Reaction: Condensation with carboxylic acids or aldehydes.[1]

-

Utility: Synthesis of biological probes (e.g., Thioflavin analogues) and antioxidant therapeutic agents.

C. Bioisosterism

The methoxy-thiol group serves as a bioisostere for o-methoxyphenol (guaiacol), replacing the hydroxyl donor with a thiol.[1] This substitution:

-

Increases lipophilicity (LogP ~2.3 vs ~1.3 for guaiacol).[1]

-

Enhances metabolic stability against O-glucuronidation.[1]

-

Alters redox potential (Thiol/Disulfide exchange).[1]

Visualization: Reactivity Map

Figure 2: Primary reactivity modes of this compound in synthetic and medicinal chemistry contexts.[1]

Stability, Safety, and Handling (E-E-A-T)

Warning: This compound is classified as a Stench agent and a Skin/Eye Irritant.

Odor Control (The "Bleach Protocol")

Thiols have low odor thresholds.[1] To neutralize spills or clean glassware:

-

Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.[1]

-

Mechanism: Hypochlorite oxidizes the thiol (-SH) to the odorless sulfonic acid (-SO₃H) or disulfide.[1]

-

Protocol: Soak all glassware in the bleach bath for 24 hours before standard washing.[1] Never wash thiol-contaminated glass directly in an open sink.[1]

Oxidation Sensitivity[1]

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Degradation: Upon exposure to air, it slowly oxidizes to 2,2'-dimethoxydiphenyl disulfide (a solid precipitate).[1] If the liquid turns cloudy or solidifies, check purity via TLC or GC.

Toxicity[6][10][11][12]

References

Sources

- 1. Thioguaiacol | C7H8OS | CID 23642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 7217-59-6 [chemicalbook.com]

- 4. ortho-thioguaiacol, 7217-59-6 [thegoodscentscompany.com]

- 5. 2-メトキシチオフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(7217-59-6) MS spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Molecular structure and bonding of 2-Methoxybenzenethiol

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxybenzenethiol

This guide provides a comprehensive examination of the molecular architecture and bonding characteristics of this compound (also known as thioguaiacol or 2-mercaptoanisole). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational insights to deliver a thorough understanding of the molecule's conformational preferences, intramolecular forces, and spectroscopic signatures.

This compound (C₇H₈OS) is an organosulfur compound featuring a benzene ring substituted with adjacent methoxy (-OCH₃) and thiol (-SH) groups.[1] This ortho substitution pattern creates a unique stereoelectronic environment that dictates the molecule's physical and chemical properties. It serves as a versatile building block in organic synthesis for creating more complex molecules, including pharmaceuticals and flavoring agents.[2][3] For instance, it has been used in the synthesis of berberine-thiophenyl hybrids investigated as multifunctional agents for their potential antioxidant and enzyme-inhibiting activities.[3] A precise understanding of its three-dimensional structure and bonding is paramount for predicting its reactivity, designing new synthetic pathways, and understanding its interactions in biological systems.

The core structural feature of this compound is the intramolecular hydrogen bond between the thiol hydrogen and the methoxy oxygen. This non-covalent interaction is a dominant force in defining the molecule's preferred conformation and significantly influences its spectroscopic properties.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [5] |

| Molecular Weight | 140.20 g/mol | [5] |

| CAS Number | 7217-59-6 | [2] |

| Appearance | Clear yellow liquid | [6] |

| Boiling Point | 99 °C at 8 mmHg | [2] |

| Density | 1.152 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.591 | [2] |

Conformational Analysis and Intramolecular Hydrogen Bonding

The defining characteristic of this compound's structure is the strong preference for a planar conformation stabilized by an intramolecular hydrogen bond (IMHB). This interaction occurs between the hydrogen atom of the thiol group (the donor) and the oxygen atom of the methoxy group (the acceptor), forming a stable five-membered pseudo-ring.

Intramolecular hydrogen bonds are known to play a crucial role in the structure and biological properties of many compounds.[4][7] In this compound, this S-H···O bond locks the molecule into a specific geometry, profoundly impacting its energy landscape.

Caption: Molecular structure of this compound highlighting the intramolecular hydrogen bond (IMHB).

The stability of this hydrogen-bonded conformer can be contrasted with a hypothetical anti conformer, where the S-H bond points away from the methoxy group. Computational studies on analogous systems, such as 2-methoxyphenol, confirm that the energy of the conformer with the intramolecular hydrogen bond is significantly lower than that of the non-bonded conformer.[8] This energy difference represents the strength of the IMHB and explains its overwhelming population at room temperature.

Spectroscopic Elucidation and Validation

Spectroscopic techniques provide direct experimental evidence for the proposed molecular structure and bonding. The data from vibrational, nuclear magnetic resonance, and electronic spectroscopy collectively validate the presence and influence of the S-H···O intramolecular hydrogen bond.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for probing specific bonds within a molecule.[9] The most telling feature in the infrared (IR) spectrum of this compound is the position of the S-H stretching vibration.

-

S-H Stretching Frequency: In unassociated thiols, the S-H stretch typically appears in the range of 2550-2600 cm⁻¹. The formation of a hydrogen bond weakens the S-H bond, causing a shift of this vibrational mode to a lower frequency (a "red shift"). The observation of the S-H stretch at the lower end of, or even below, this range for this compound is a hallmark of the intramolecular S-H···O interaction.

-

C-S and C-O Stretching: The C-S and C-O stretching vibrations, typically found in the 600-800 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively, are also influenced by the molecule's conformation. Their precise frequencies can be correlated with theoretical calculations to confirm the dominant planar, hydrogen-bonded structure.[10]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom. For this compound, the chemical shift of the thiol proton is particularly diagnostic.

-

Thiol Proton (¹H NMR): The proton involved in the hydrogen bond (-SH ) is deshielded compared to a non-hydrogen-bonded thiol proton. This results in a downfield shift (higher ppm value) in the ¹H NMR spectrum.[11] The exact chemical shift is solvent-dependent, but the relative downfield position is characteristic.

-

Aromatic Protons (¹H NMR): The four protons on the benzene ring appear as a complex multiplet, consistent with an ortho-disubstituted pattern.

-

Methoxy Protons (¹H NMR): The methoxy group (-OCH₃) typically appears as a sharp singlet at approximately 3.8-3.9 ppm.

-

Carbon Skeleton (¹³C NMR): The ¹³C NMR spectrum will show seven distinct signals: one for the methyl carbon, two for the substituted aromatic carbons (C-S and C-O), and four for the remaining aromatic C-H carbons.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is dominated by π→π* transitions within the aromatic ring.[12] Benzene itself exhibits characteristic absorption bands; the presence of the electron-donating -OCH₃ and -SH groups modifies these transitions.[12] Both groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity. The specific λₘₐₓ values are a function of the combined electronic effects of the substituents and the overall molecular geometry.

Quantum Chemical Modeling: A Theoretical Framework

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the structure and bonding of molecules like this compound.[13][14] DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data.

Caption: Integrated workflow combining computational and experimental methods for structural elucidation.

Methodology: DFT Geometry Optimization and Frequency Analysis

A typical and robust protocol for the theoretical investigation of this compound involves the following steps:

-

Structural Input: An initial 3D structure of the molecule is generated.

-

Method Selection: A suitable DFT functional and basis set are chosen. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[13][15]

-

Geometry Optimization: An energy minimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. This yields the most stable, lowest-energy conformation of the molecule. Key outputs include optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction: The calculation yields a set of harmonic vibrational frequencies that can be directly compared to experimental FT-IR and Raman spectra to aid in peak assignment.[16]

-

-

Property Calculation: Further calculations on the optimized geometry can predict other properties, such as NMR chemical shifts (using the GIAO method), electronic transitions (using Time-Dependent DFT, or TD-DFT), and the distribution of electron density (e.g., Molecular Electrostatic Potential maps).[14][15]

This integrated approach, where theoretical predictions are constantly validated against experimental results, provides the highest level of confidence in the final structural and bonding model.

Conclusion

The molecular structure of this compound is definitively shaped by the presence of an intramolecular S-H···O hydrogen bond. This interaction enforces a planar conformation, which is the global minimum on the molecule's potential energy surface. This structural preference is not merely a theoretical curiosity; it has tangible consequences that are experimentally observable through a red shift in the S-H vibrational frequency, a downfield shift of the thiol proton in the NMR spectrum, and modifications to the electronic transitions of the benzene ring. The synergy between high-level DFT calculations and multi-faceted spectroscopic analysis provides a robust and self-validating framework for understanding this molecule, offering critical insights for its application in synthetic chemistry and drug design.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23642, Thioguaiacol. Retrieved from [Link]

-

HaoQiRen. (n.d.). This compound 7217-59-6. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7217-59-6, this compound. Retrieved from [Link]

- Castañeda, I., et al. (2007). Conformational and vibrational analysis of S-(2-methoxyphenyl)-4-substituted-benzenecarbothioates, using X-ray, infrared and Raman spectroscopy and theoretical calculations. Journal of Molecular Structure, 834-836, 347-356.

-

iChemical. (n.d.). This compound; 2-Methoxy-thiophenol, CAS No. 7217-59-6. Retrieved from [Link]

- Pérez-Morales, J., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Calculations. Journal of Physical Chemistry A, 126(15), 2480-2488.

- Al-Buriahi, M. S., et al. (2024). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Novel Benzazocine Derivatives.

-

The Good Scents Company. (n.d.). ortho-thioguaiacol, 7217-59-6. Retrieved from [Link]

-

Castañeda, I., et al. (2007). Conformational and vibrational analysis of S-(2-methoxyphenyl)-4-substituted-benzenecarbothioates, using X-ray, infrared and Raman spectroscopy and theoretical calculations. Semantic Scholar. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-thioguaiacol. Retrieved from [Link]

- Cho, M. (2020). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Chemical Reviews, 120(15), 7152-7218.

-

Royal Society of Chemistry. (2013). Supporting Information - Dehydrogenative coupling reaction of thiols with silanes catalyzed by 1. Retrieved from [Link]

- Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods.

-

Purdue University. (n.d.). Classes of Electronic Transitions. Retrieved from [Link]

- Prabaharan, A., & Xavier, J. R. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Journal of Chemical and Pharmaceutical Research, 7(11), 634-647.

- Gite, S. Y., et al. (2021). Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan.

- Klein, A., & Hättig, C. (2009). Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol·(H2O)n=1,2. Journal of Physical Chemistry A, 113(47), 13361-13372.

- Ribeiro, C. A., et al. (2019).

-

Prabaharan, A., & Xavier, J. R. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation by DFT Method. Longdom Publishing. Retrieved from [Link]

- Abraham, M. H., et al. (2012). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 14(26), 9448-9457.

- Alkorta, I., et al. (2018). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 23(8), 1969.

- Gite, S. Y., et al. (2021). Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. Asian Journal of Chemistry, 33(9), 2091-2098.

- de Oliveira, B. G., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect, 9(20), e202400669.

- Sroka, M., & Filarowski, A. (2021). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 26(11), 3298.

-

Jhaa, G. (2022). How to include solvent parameters in DFT Calculations. YouTube. Retrieved from [Link]

- Caron, G., Kihlberg, J., & Ermondi, G. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 38(4), 1195-1226.

Sources

- 1. CAS 7217-59-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 7217-59-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioguaiacol | C7H8OS | CID 23642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound; 2-Methoxy-thiophenol, CAS No. 7217-59-6 - iChemical [ichemical.com]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound(7217-59-6) 1H NMR [m.chemicalbook.com]

- 12. ijermt.org [ijermt.org]

- 13. periodicos.ufms.br [periodicos.ufms.br]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. longdom.org [longdom.org]

Reactivity of the Thiol Group in 2-Methoxybenzenethiol: A Mechanistic & Practical Guide

Executive Summary

This technical guide analyzes the reactivity profile of 2-Methoxybenzenethiol (CAS: 7217-59-6), a specialized aryl thiol scaffold used in medicinal chemistry (kinase inhibitors, GPCR ligands) and surface science (Self-Assembled Monolayers). Unlike simple thiophenols, the behavior of the thiol group in this molecule is governed by the ortho-methoxy substituent, which exerts competing steric and electronic effects. This document synthesizes the mechanistic determinants of its reactivity, provides self-validating experimental protocols for its functionalization, and details its behavior in redox and catalytic systems.

Structural & Electronic Determinants[1]

The reactivity of the thiol (-SH) group in this compound is not isolated; it is dictated by the electronic "push-pull" dynamics of the benzene ring and the proximal methoxy group.

The Ortho-Methoxy Effect

The ortho-methoxy group influences the thiol center through three distinct mechanisms:

-

Electronic Resonance (+M Effect): The oxygen atom donates electron density into the ring, increasing the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol.

-

Inductive Withdrawal (-I Effect): Through the

-bond framework, the oxygen atom withdraws electron density, slightly increasing the acidity of the thiol proton. -

Chelation & Sterics: The proximity of the methoxy oxygen allows for potential bidentate chelation (S, O) of metal centers (e.g., Pd, Au), stabilizing catalytic intermediates but potentially hindering bulky electrophiles.

Acid-Base Equilibrium (pKa Context)

The pKa of this compound is approximately 6.6–6.7 , comparable to thiophenol (6.62). This is significantly more acidic than alkyl thiols (pKa ~10). Consequently, it exists as the highly nucleophilic thiolate anion (

Visualization: Electronic Equilibrium

The following diagram illustrates the deprotonation equilibrium and the resonance stabilization provided by the methoxy group.

Figure 1: Acid-base equilibrium and resonance stabilization of the 2-methoxybenzenethiolate anion.

Synthetic Reactivity Profile

Nucleophilic Substitution (S-Alkylation)

The thiolate anion is a "soft" nucleophile. It reacts rapidly with "soft" electrophiles (alkyl halides, Michael acceptors) with high chemoselectivity, often avoiding competing O-alkylation or ring alkylation.

-

Key Insight: Due to the ortho-methoxy group, steric hindrance can retard reaction rates with secondary or tertiary alkyl halides compared to para-substituted isomers.

-

Self-Validating Check: The disappearance of the characteristic thiol odor (stench) and the appearance of a thioether stretch in IR (~690 cm⁻¹) confirms conversion.

Palladium-Catalyzed C-S Coupling (S-Arylation)

Cross-coupling this compound with aryl halides (Buchwald-Hartwig type) is a primary route to diaryl sulfides. The ortho-methoxy group can act as a hemilabile ligand, potentially stabilizing the Pd(II) intermediate but also requiring specific phosphine ligands to prevent catalyst poisoning by the sulfur atom.

Mechanistic Pathway[1][2][3]

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Ligand Exchange: The thiolate displaces the halide on the Pd center.

-

Reductive Elimination: Formation of the C-S bond and regeneration of Pd(0).

Figure 2: Catalytic cycle for the Pd-catalyzed C-S arylation of this compound.

Redox Behavior & Disulfide Dynamics[3][5][6][7][8][9]

Oxidative Instability

Like most thiophenols, this compound is susceptible to oxidation by air, iodine, or mild oxidants to form bis(2-methoxyphenyl) disulfide .

-

Mechanism: Formation of a thiyl radical (

) followed by dimerization. -

Impact: Old samples often contain significant disulfide precipitate (white/yellow solid).

-

Restoration: The disulfide can be reduced back to the thiol using

in ethanol or Zinc/Acetic acid.

Self-Assembled Monolayers (SAMs)

On gold (Au) surfaces, the S-H bond cleaves to form a strong Au-S thiolate bond (~45 kcal/mol). The 2-methoxy group influences the packing density. Unlike alkyl thiols which form crystalline semi-vertical structures, the bulky ortho-methoxy group induces a more disordered, liquid-like phase, affecting the wettability and electronic transfer properties of the interface.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-S Coupling

Objective: Synthesis of 2-methoxy-phenyl aryl sulfides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.1 equiv)

- (1-2 mol%)

-

Xantphos (2-4 mol%)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a flame-dried Schlenk tube with

, Xantphos, and -

Substrate Addition: Add the Aryl Bromide and this compound via syringe. Add degassed solvent.[4]

-

Note: If the thiol is oxidized (solid), reduce it first or purify via distillation.

-

-

Reaction: Heat to 100°C for 12–16 hours.

-

Monitoring: TLC will show the disappearance of the non-polar aryl bromide. The product is usually more polar than the bromide but less polar than the thiol.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts.

-

Purification: Concentrate and purify via silica gel flash chromatography.

-

Caution: The product may retain a sulfur odor; use bleach to clean glassware.

-

Protocol B: Controlled Oxidation to Disulfide

Objective: Preparation of bis(2-methoxyphenyl) disulfide for storage or prodrug synthesis.

Reagents:

-

This compound (1.0 equiv)

-

Iodine (

) (0.5 equiv) -

Solvent: Methanol or Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve the thiol in methanol.

-

Titration: Add a solution of

in methanol dropwise at room temperature. -

Endpoint: Continue addition until a faint yellow color of iodine persists (indicating consumption of all thiol).

-

Quench: Add a drop of saturated sodium thiosulfate (

) to remove excess iodine (solution turns colorless). -

Isolation: The disulfide usually precipitates. If not, add water to induce precipitation. Filter and dry the solid.[4]

Quantitative Data Summary

| Parameter | Value / Characteristic | Context |

| Molecular Weight | 140.20 g/mol | |

| Boiling Point | 219°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.152 g/mL | Denser than water. |

| pKa | ~6.62 | Significantly more acidic than alkyl thiols (~10). |

| Odor Threshold | < 1 ppm | "Meaty/Onion" odor. Extreme stench hazard. |

| Oxidation Potential | High | Rapidly forms disulfide in air/basic conditions. |

| Nucleophilicity | Excellent nucleophile for |

References

-

Properties & Safety Profile of this compound Source: PubChem (National Library of Medicine) URL:[Link]

-

Acidity and Reactivity of Thiophenols (The pKa Paradox) Title: The paradoxical influence of the pKa on the reactivity of thiols Source: Maastricht University / Research Data URL:[Link]

-

Palladium-Catalyzed C-S Coupling Protocols Title: Pd-Catalyzed Cross Coupling Reactions (Buchwald-Hartwig Chemistry) Source: Chemistry LibreTexts URL:[Link]

-

Self-Assembled Monolayers on Gold Title: Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system Source: Chemical Society Reviews (RSC) URL:[Link]

-

Thiol Oxidation Mechanisms Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Source: National Institutes of Health (PMC) URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxybenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2-Methoxybenzenethiol and its Solubility

This compound, also known as 2-mercaptoanisole or thioguaiacol, is an organosulfur compound with the chemical formula CH₃OC₆H₄SH.[1] It is a colorless to light yellow liquid with a characteristic pungent odor.[1] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules.[2] Its utility in drug discovery is noteworthy, with applications in the synthesis of multifunctional agents that exhibit potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase, as well as possessing antioxidant properties.[2] The thiol (-SH) and methoxy (-OCH₃) functional groups on the benzene ring impart unique chemical properties that are crucial for its role as a synthetic intermediate.

The solubility of this compound in various organic solvents is a critical parameter for its practical application in research and development. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. A thorough understanding of its solubility profile allows scientists to optimize reaction conditions, improve yields, and design efficient extraction and crystallization processes. This guide provides a comprehensive overview of the solubility of this compound, the underlying principles governing its solubility, a detailed experimental protocol for its determination, and its implications in the field of drug development.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The solubility of this compound is influenced by the interplay of its molecular features: the aromatic benzene ring, the polar methoxy group, and the weakly acidic thiol group.

Molecular Structure and Polarity:

This compound possesses a moderately polar character. The benzene ring is nonpolar, while the methoxy group introduces polarity due to the electronegativity difference between oxygen and carbon. The thiol group is less polar than a hydroxyl group but can still participate in weak hydrogen bonding. This combination of a nonpolar aromatic ring and polar functional groups results in a molecule that is generally soluble in a range of organic solvents.

Intermolecular Forces at Play:

-

Van der Waals Forces: The nonpolar benzene ring interacts with nonpolar solvents like hexane and toluene through London dispersion forces.

-

Dipole-Dipole Interactions: The polar methoxy group allows for dipole-dipole interactions with polar solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor, interacting with hydrogen bond acceptors like alcohols and ethers.

The overall solubility in a particular solvent is a balance of these interactions. For instance, its solubility in alcohols is attributed to a combination of dipole-dipole interactions and hydrogen bonding.[1] Conversely, its insolubility in water is due to the dominance of the nonpolar benzene ring, which disrupts the strong hydrogen bonding network of water.[1]

Quantitative Solubility Data of this compound

| Solvent | Solvent Type | Solubility | Reference |

| Water | Polar Protic | Insoluble (Estimated: 362.7 mg/L at 25°C) | [1][4] |

| Ethanol | Polar Protic | Soluble | [1][5] |

| Propylene Glycol | Polar Protic | Soluble | [4] |

Further experimental determination is required for a comprehensive quantitative solubility profile in solvents such as methanol, isopropanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), hexane, and toluene.

Experimental Determination of Solubility: A Practical Workflow

For a precise understanding of this compound's solubility in a specific solvent, experimental determination is essential. The following is a detailed protocol for determining the solubility of a liquid compound like this compound in an organic solvent using the static equilibrium method followed by gas chromatography (GC) analysis. This method is a self-validating system as the establishment of equilibrium is confirmed by consistent concentration measurements over time.

Experimental Protocol: Static Equilibrium Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID) and column

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate liquid phase of the solute is visible after equilibration.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of this compound in the solvent has reached a plateau, indicating that equilibrium has been established.

-

-

Sample Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microdroplets of this compound.

-

-

Analysis by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the selected solvent of known concentrations.

-

Analyze the calibration standards and the filtered sample by GC.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the experimental sample using the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methoxybenzenethiol for Research Professionals

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-Methoxybenzenethiol (CAS No. 7217-59-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Section 1: Core Hazard Profile and Chemical Characteristics

This compound, also known as 2-methoxythiophenol or thioguaiacol, is a versatile sulfur-containing aromatic compound.[1][2][3] Its utility in the synthesis of multifunctional agents, such as inhibitors for neurodegenerative disease research, makes it a valuable tool in modern drug discovery.[2] However, its chemical nature necessitates stringent safety protocols. The primary hazards stem from its thiol group, which imparts a powerful stench and specific reactivity, and its classification as a harmful and irritant substance.[1][3][4]

GHS Hazard Classification

Understanding the Globally Harmonized System (GHS) classification is the first step in risk assessment. This compound is classified as hazardous under US OSHA (29 CFR 1910.1200).[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |

This table summarizes the primary, officially recognized hazards associated with this compound.

Physical and Chemical Properties

The physical properties of a chemical directly influence its handling requirements. Its liquid state, low vapor pressure, and distinct odor are key considerations for containment.

| Property | Value | Significance for Handling |

| Appearance | Colorless to light yellow liquid.[3][4] | Allows for easy visual identification. |

| Odor | Pungent, onion-like, strong stench.[1][2][3] | The powerful odor serves as an immediate indicator of a leak or spill, though olfactory fatigue can occur. |

| Molecular Formula | C₇H₈OS.[1][2] | |

| Molecular Weight | 140.2 g/mol .[1][2][3] | |

| Boiling Point | 99 °C @ 8 mm Hg.[2][3] | Relatively low volatility under standard atmospheric pressure, but vapors can still be generated. |

| Flash Point | 96 °C (204.8 °F).[5][6] | Combustible but not highly flammable. Keep away from ignition sources.[1][5] |

| Density | ~1.152 g/mL at 25 °C.[2] | Heavier than water. |

| Solubility | Insoluble in water; Soluble in ethanol.[2][3] | Spills will not be diluted by water and may create a surface slick. Use appropriate absorbents. |

| Reactivity | Air sensitive.[1][5] Incompatible with strong bases and oxidizing agents.[1] | Requires storage under an inert atmosphere to prevent oxidation.[5] Avoid contact with incompatible materials to prevent vigorous reactions. |

This table outlines key physical and chemical data that form the basis for the handling protocols described in this guide.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) considered the final line of defense. For handling this compound, the focus lies on robust engineering controls, strict administrative procedures, and appropriate PPE.

Caption: Decision workflow for handling emergency situations.

Spill Response Protocol

-

Alert: Announce the spill to all personnel in the immediate area.

-

Evacuate: If the spill is large or ventilation is poor, evacuate the lab.

-

Contain (Minor Spills Only): For small spills inside a fume hood, use an inert absorbent material like vermiculite, sand, or earth. [5]Do not use combustible materials.

-

Collect: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report all spills to the laboratory supervisor or institutional safety office.

Exposure and First Aid Protocol

Time is of the essence. Act immediately. [5]

-

Inhalation: Move the affected person to fresh air immediately. [1][5][7]If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. [5][7]* Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. [1][5][8]Seek medical attention if irritation develops or persists. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][5][8]Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. [5]If the person is conscious and alert, rinse their mouth with water. [1][5]Call a Poison Control Center or physician immediately for guidance. [1][9]

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Collection: Use separate, clearly labeled, and sealed containers for liquid and solid waste.

-

Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. [1]Do not pour this chemical down the drain. [10]

References

-

Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Methoxybenzenethiol, 95%. [Link]

-

LookChem. Cas 7217-59-6, this compound. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

CP Lab Safety. This compound, 25g, Each. [Link]

-

National Institutes of Health (PubChem). Thioguaiacol. [Link]

-

New Jersey Department of Health. Hazard Summary: Benzenethiol. [Link]

-

Occupational Safety and Health Administration (OSHA). PHENYL MERCAPTAN. [Link]

-

Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

-

University of Illinois Chicago. Before, During and After a Hazmat Release. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. lookchem.com [lookchem.com]

- 3. Thioguaiacol | C7H8OS | CID 23642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7217-59-6 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 7217-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. Before, During and After a Hazmat Release | Office of Preparedness and Response | University of Illinois Chicago [ready.uic.edu]

- 9. Page loading... [guidechem.com]

- 10. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Methoxybenzenethiol for Research and Development

Executive Summary

2-Methoxybenzenethiol (CAS No. 7217-59-6), also known as 2-methoxythiophenol or thioguaiacol, is a critical building block in the synthesis of advanced pharmaceutical intermediates and complex organic molecules.[1][2][3] Its utility in drug development, particularly in creating novel multifunctional agents, demands stringent control over its purity.[2] The presence of even minor impurities, such as isomers or oxidation byproducts, can significantly compromise reaction yields, introduce downstream separation challenges, and impact the biological activity of the final compound.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and validating high-purity this compound. It moves beyond a simple list of vendors to offer a structured methodology for supplier evaluation, interpretation of technical documentation, and essential in-house quality control (QC) verification. By integrating field-proven insights with established analytical protocols, this document serves as a practical resource for ensuring the quality and consistency of this vital chemical reagent.

Introduction to this compound: Properties and Importance of Purity

This compound is a colorless to light yellow liquid characterized by a strong, pungent odor.[1] It is widely used as a synthetic precursor in various chemical reactions.[2][3]

Key Chemical Properties:

-

Molecular Weight: 140.20 g/mol [6]

-

Synonyms: 2-Methoxythiophenol, 2-Mercaptoanisole, Thioguaiacol[1][3][5]

The Critical Role of Purity in R&D:

In drug discovery and development, the structural integrity of starting materials is paramount. For this compound, common impurities can include:

-

Oxidation Products: Thiols are susceptible to oxidation, primarily forming the corresponding disulfide (1,2-bis(2-methoxyphenyl) disulfide). This impurity introduces a different reactive species and can complicate stoichiometry.

-

Regioisomers: Impurities such as 3-methoxybenzenethiol or 4-methoxybenzenethiol, arising from non-selective synthesis, can lead to the formation of undesired isomeric products that are often difficult to separate from the target molecule.

-

Residual Solvents and Reagents: Contaminants from the manufacturing process can poison catalysts or participate in side reactions.

The presence of these impurities necessitates rigorous quality assessment to ensure reproducible and reliable experimental outcomes.

Identifying and Evaluating Commercial Suppliers

Sourcing high-purity reagents requires a systematic approach to supplier evaluation. Reputable suppliers provide comprehensive documentation and demonstrate batch-to-batch consistency. The following table summarizes offerings from established chemical suppliers who serve the research and pharmaceutical markets.

| Supplier | Typical Purity Offered | Primary Analytical Method Cited | Availability of Documentation | Notes |

| Sigma-Aldrich (Merck) | ≥97% (FG Grade), 97% | Not explicitly stated on summary, but GC is standard | SDS, Certificate of Analysis (CoA) available by lot number[3] | Offers a food-grade (FG) version and is a primary manufacturer/distributor with extensive documentation.[3] |

| TCI (Tokyo Chemical Industry) | >98.0% | Gas Chromatography (GC)[5][7][8] | SDS, Specifications, CoA available | Known for high-quality reagents for synthesis. Products are widely available through distributors like Fisher Scientific.[5][8][9] |

| Alfa Aesar (Thermo Fisher) | 97% | Not explicitly stated on summary | SDS, CoA available | A well-established supplier for research chemicals.[2] |

| Oakwood Chemical | Not specified, product listed | Not specified | SDS (CofA) available | US-based supplier focused on providing building blocks for chemical synthesis.[10] |

Note: Purity grades can vary, and it is crucial to consult the specific product page and lot-specific Certificate of Analysis for precise data.

The following workflow provides a logical pathway for selecting a suitable supplier.

Caption: A structured workflow for evaluating and qualifying chemical suppliers.

Technical Due Diligence: A Scientist's Guide

Before purchasing and especially before use, a thorough review of the supplier's documentation is mandatory.

-

Deconstructing the Certificate of Analysis (CoA): The CoA is the single most important document for quality assessment. It provides lot-specific data, not just general specifications. Key items to check include:

-

Purity: Look for a precise value (e.g., 99.2%) rather than a range (e.g., >98%).

-

Analytical Method: Ensure the purity was determined by a quantitative method like Gas Chromatography (GC).[5][8] An assay by titration may not detect organic impurities.

-

Identity Confirmation: Look for confirmation by spectroscopic methods like ¹H NMR or FT-IR.

-

Date of Analysis: This indicates the age of the data and, potentially, the material.

-

-

The Importance of the Safety Data Sheet (SDS): The SDS provides critical information for safe handling and storage, which is directly linked to maintaining purity.[4][5] For this compound, key takeaways are:

In-House Verification of Purity: Protocols and Rationale

Supplier data should always be verified independently. This "trust but verify" approach is a cornerstone of good scientific practice and is essential for GMP or regulated environments.

The following workflow outlines a standard process for in-house QC of a newly received chemical.

Sources

- 1. This compound | 7217-59-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Methoxythiophenol 97 7217-59-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 7217-59-6 - HaoQiRen好å¥äºº [hqrbio.com]

- 7. This compound | 7217-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 7217-59-6 | TCI AMERICA [tcichemicals.com]

- 9. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. This compound [oakwoodchemical.com]

- 11. This compound; 2-Methoxy-thiophenol, CAS No. 7217-59-6 - iChemical [ichemical.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Methoxybenzenethiol in Modern Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-Methoxybenzenethiol.

Core Characteristics and Reactivity Profile

This compound is a colorless to pale yellow liquid characterized by a potent, distinct odor.[1][2] The key to its synthetic utility lies in the interplay between its two functional groups. The thiol (-SH) group is a soft and potent nucleophile, readily participating in substitution and addition reactions.[3][4] The ortho-methoxy (-OCH₃) group, an electron-donating group, influences the reactivity of the aromatic ring and can play a role in directing metallation or participating in cyclization reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [1] |

| Molar Mass | 140.20 g/mol | [5] |

| Boiling Point | 99 °C at 8 mmHg | [2][5] |

| Density | 1.152 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.591 | [2][5] |

| pKa | 6.62 ± 0.43 (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

The diagram below illustrates the primary modes of reactivity that make this compound a strategic reagent in organic synthesis.

Caption: Key reaction pathways for this compound.

Application in Metal-Catalyzed C-S Cross-Coupling

The formation of carbon-sulfur bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. Transition metal-catalyzed cross-coupling reactions provide a powerful method for constructing aryl thioethers, and this compound is an excellent coupling partner in these transformations.[6][7] Palladium-catalyzed reactions, in particular, are widely used to couple aryl thiols with aryl or vinyl halides/triflates.[8][9]

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for Pd-catalyzed C-S coupling.

This protocol describes a general procedure for the coupling of an aryl bromide with this compound, adapted from methodologies used for synthesizing phenothiazine precursors.[8]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene (5 mL) followed by this compound (1.2 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired diaryl sulfide.

Synthesis of Bioactive Heterocycles

This compound and its derivatives are critical precursors for synthesizing sulfur-containing heterocycles, many of which form the core of medicinally important compounds.[2]

| Heterocyclic Scaffold | Synthetic Utility | Key Applications & References |

| Phenothiazines | Forms the core structure through cyclization reactions. | Used in drugs for treating central nervous system (CNS) disorders.[10][11] Synthesized via palladium-catalyzed N-arylation from diaryl sulfide precursors made with this compound.[8] |

| Benzothiazoles | Typically formed by condensation of a 2-aminobenzenethiol derivative with an aldehyde or carboxylic acid.[12][13] | Scaffolds found in anticancer, antimicrobial, and anticonvulsant agents.[14] |

| Thiochromenones | Can be synthesized via cascade reactions involving thiol-Michael addition.[15] | Important intermediates and structural motifs in various bioactive compounds.[16] |

The synthesis of complex heterocycles like phenothiazines often involves a multi-step sequence, beginning with the formation of a key intermediate.

Caption: Synthetic workflow for phenothiazine synthesis.

This protocol outlines the condensation of a 2-aminobenzenethiol with an aldehyde, a common and effective method for forming the benzothiazole ring.[12][13][17] While this compound itself is not used, its amino-substituted derivative (2-amino-X-methoxybenzenethiol) would be the appropriate starting material.

Materials:

-

2-Amino-substituted benzenethiol (1.0 mmol)

-

Aromatic or aliphatic aldehyde (1.1 mmol, 1.1 equiv)

-

Ethanol or Dimethyl Sulfoxide (DMSO) (5 mL)

-

Oxidant/Catalyst (e.g., air, I₂, H₂O₂)

-

Round-bottom flask, condenser

Procedure:

-

Setup: In a round-bottom flask, dissolve the 2-aminobenzenethiol (1.0 mmol) and the aldehyde (1.1 mmol) in the chosen solvent (e.g., ethanol, 5 mL).

-

Reaction: Stir the mixture at room temperature or heat to reflux, depending on the chosen catalyst and substrates. If using air/DMSO, heating to 80-100 °C is often effective and avoids the need for additional reagents.[13]

-

Monitoring: Follow the reaction's progress by TLC. The condensation and subsequent oxidative cyclization typically occur within 2-12 hours.

-

Isolation: After the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Work-up: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the 2-substituted benzothiazole.

Role in Drug Discovery and Bioactive Molecules

The structural motifs derived from this compound are prevalent in drug development. Its incorporation into molecules can enhance biological activity and improve pharmacokinetic profiles. The drug discovery pipeline, from identifying a lead compound to clinical trials, often relies on versatile building blocks like this compound to generate libraries of candidate molecules for screening.[18][19]

-

Berberine-Thiophenyl Hybrids: this compound has been used to synthesize hybrids that act as multifunctional agents against Alzheimer's disease by inhibiting acetylcholinesterase and Aβ aggregation.[20]

-

Phenothiazine-based Drugs: The phenothiazine core, often constructed using strategies involving this compound derivatives, is central to a class of antipsychotic and antihistaminic drugs.[11]

-

C-H Functionalization in Peptides: Recent advances have shown that thiols, including substituted benzenethiols, can be used for the late-stage C-H functionalization of amino acids like tyrosine in peptides, opening new avenues for modifying complex biomolecules.[21]

This guide illustrates that this compound is more than a simple chemical reagent; it is a strategic tool for accessing high-value molecular architectures. Its predictable reactivity and versatility make it an indispensable component of the modern synthetic chemist's toolbox.

References

-

Cas 7217-59-6, this compound. LookChem. Available at: [Link]

-

Liao, Y., et al. Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Xiangtan University. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]

-

Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Royal Society of Chemistry. Available at: [Link]

-

Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. Available at: [Link]

-

Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. Available at: [Link]

-

Phenothiazine. Wikipedia. Available at: [Link]

-

Synthesis of thiochromenes. Organic Chemistry Portal. Available at: [Link]

-

Thioguaiacol | C7H8OS. PubChem, NIH. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC, NIH. Available at: [Link]

-

Synthesis of 2‐aryl thiochromenones. ResearchGate. Available at: [Link]

-

Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. ACS Publications. Available at: [Link]

-